An In-depth Technical Guide to {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine: Structure, Properties, and Scientific Context
An In-depth Technical Guide to {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine: Structure, Properties, and Scientific Context
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine. As a novel compound with limited directly published data, this document synthesizes information from structurally related molecules and established chemical principles to offer a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Pyridazine-Piperidine Scaffold
The molecule {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine belongs to a class of compounds characterized by a piperidine ring linked to a pyridazine core. This structural motif is of significant interest in medicinal chemistry. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a known bioisostere of other aromatic systems and is featured in a variety of biologically active compounds.[1] The piperidine moiety, a saturated six-membered heterocycle containing one nitrogen atom, is a common scaffold in many pharmaceuticals and natural alkaloids, often contributing to desirable pharmacokinetic properties.[2][3] The combination of these two rings, as seen in the target molecule, presents a promising framework for the development of novel therapeutics.
Chemical Structure and Nomenclature
The core structure of the topic compound consists of a 6-methylpyridazine moiety attached at the 3-position to the nitrogen of a piperidine ring. A methylamine group is appended to the 4-position of the piperidine ring.
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IUPAC Name: {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine
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Molecular Formula: C11H19N5
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Canonical SMILES: CC1=CC=C(N2CCC(CC2)CN)N=N1
Below is a 2D representation of the chemical structure:
Caption: 2D structure of {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine.
Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound(s) for Comparison |
| Molecular Weight | 219.30 g/mol | 1-(6-Methylpyridazin-3-yl)piperidin-3-amine: 192.26 g/mol [4] |
| pKa | Basic (amine groups) | Piperidine: 11.22 (protonated form)[2] |
| LogP | 1.5 - 2.5 | Vapendavir (contains the same core): 3.9[5] |
| Topological Polar Surface Area (TPSA) | ~67 Ų | 1-(6-Aminopyridazin-3-yl)piperidin-4-ol: 75.27 Ų[6] |
| Hydrogen Bond Donors | 2 | 1-(6-Aminopyridazin-3-yl)piperidin-4-ol: 2[6] |
| Hydrogen Bond Acceptors | 4 | 1-(6-Aminopyridazin-3-yl)piperidin-4-ol: 5[6] |
| Rotatable Bonds | 3 | 1-(6-Aminopyridazin-3-yl)piperidin-4-ol: 1[6] |
These predicted values suggest that {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine is a relatively small, moderately lipophilic molecule with the capacity for hydrogen bonding, which may influence its solubility and ability to interact with biological targets.
Potential Synthesis Pathway
A plausible synthetic route for {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine can be conceptualized through a multi-step process, leveraging established organic chemistry reactions. A key strategy would involve the synthesis of the piperidine and pyridazine precursors followed by their coupling.
Caption: A proposed synthetic workflow for the target compound.
Detailed Protocol Insights:
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Protection of the Piperidine Precursor: The secondary amine of 4-piperidinemethanol would likely be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in the subsequent coupling step. This is a standard strategy in multi-step synthesis involving secondary amines.
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Nucleophilic Aromatic Substitution: The protected 4-piperidinemethanol can then be coupled with 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction. This reaction is typically carried out in the presence of a base.
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Functional Group Interconversion: The hydroxyl group of the resulting intermediate would then need to be converted to a primary amine. A common method involves a two-step process: mesylation of the alcohol to form a good leaving group, followed by reaction with an ammonia source (e.g., sodium azide followed by reduction, or direct amination).
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Deprotection: The final step would involve the removal of the Boc protecting group, typically under acidic conditions, to yield the desired product.
Potential Biological Activity and Therapeutic Applications
While the specific biological activity of {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine has not been reported, the pyridazine-piperidine scaffold is present in compounds with a range of therapeutic effects.
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Antiviral Activity: The structurally related compound Vapendavir, which contains the 1-(6-methylpyridazin-3-yl)piperidine core, is an antiviral agent.[5] This suggests that the target molecule could be explored for similar applications.
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Kinase Inhibition: Pyridazine derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[7]
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Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be a candidate for neurological or psychiatric drug discovery.
The primary amine in the methylamine side chain provides a key interaction point for potential biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.
Proposed Analytical Characterization Methods
To confirm the identity and purity of synthesized {[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine, a combination of standard analytical techniques would be employed.
Caption: A standard analytical workflow for compound characterization.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A reverse-phase HPLC method would be suitable for assessing the purity of the compound.
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Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridazine ring (likely in the 254-280 nm range) would be appropriate.
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Sample Preparation: The compound would be dissolved in a suitable solvent, such as methanol or the initial mobile phase composition, and filtered before injection.
This method, once validated, can provide a reliable measure of the compound's purity.
Conclusion
{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine is a novel chemical entity with a promising structural framework for drug discovery. While direct experimental data is currently lacking, this in-depth guide provides a robust, scientifically-grounded foundation for its further investigation. The predicted physicochemical properties, a plausible synthetic route, and potential areas of biological activity outlined herein offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. The proposed analytical methods will be essential for the rigorous characterization required in any drug development program.
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